Bis(4-methylcyclohexyl)methanamine;hydrochloride
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Overview
Description
Bis(4-methylcyclohexyl)methanamine;hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for diverse applications, including drug synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylcyclohexyl)methanamine;hydrochloride typically involves the reaction of 4-methylcyclohexylamine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylcyclohexyl)methanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which can be further utilized in different chemical processes .
Scientific Research Applications
Bis(4-methylcyclohexyl)methanamine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis(4-methylcyclohexyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(4-methylcyclohexyl)methanamine;hydrochloride include:
- 4-methylcyclohexylamine
- Bis(4-methylcyclohexyl)methanone
- 4-methylcyclohexylmethanol
Uniqueness
This compound stands out due to its unique combination of chemical stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
bis(4-methylcyclohexyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N.ClH/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14;/h11-15H,3-10,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYCVMTUDYWFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2CCC(CC2)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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